molecular formula C7H11N3 B6317307 Methyl-(1-pyrazin-2-yl-ethyl)-amine CAS No. 1178347-69-7

Methyl-(1-pyrazin-2-yl-ethyl)-amine

Cat. No.: B6317307
CAS No.: 1178347-69-7
M. Wt: 137.18 g/mol
InChI Key: SRSAPHQSHGUVKN-UHFFFAOYSA-N
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Description

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and an ethylamine chain

Scientific Research Applications

Methyl-(1-pyrazin-2-yl-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of this compound are not clearly outlined in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-pyrazin-2-yl-ethyl)-amine typically involves the reaction of pyrazine derivatives with suitable alkylating agents. One common method is the alkylation of pyrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-pyrazin-2-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenated pyrazine derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(pyridin-2-yl)ethylamine: A similar compound with a pyridine ring instead of a pyrazine ring.

    2-(Methyl(1-(pyrazin-2-yl)ethyl)amino)acetic acid: A derivative with an additional acetic acid group.

Uniqueness

Methyl-(1-pyrazin-2-yl-ethyl)-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAPHQSHGUVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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